2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. This compound features a boron atom within a dioxaborolane ring, which is conjugated with a fluoro-phenylethenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a fluoro-phenylethenyl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The fluoro-phenylethenyl group can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-phenylethenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Fluoro-phenylethyl derivatives.
Substitution: Substituted fluoro-phenylethenyl derivatives.
Scientific Research Applications
2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its boron content.
Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. The fluoro-phenylethenyl group provides additional reactivity, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluoro-phenylethenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Properties
Molecular Formula |
C14H18BFO2 |
---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-12(16)11-8-6-5-7-9-11/h5-10H,1-4H3/b12-10- |
InChI Key |
TUVFETRXIZUXLX-BENRWUELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C2=CC=CC=C2)\F |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.